Product packaging for IACS-10759(Cat. No.:)

IACS-10759

Cat. No.: B1191776
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Cancer Metabolic Reprogramming

Cancer cells exhibit a fundamental alteration in their metabolic pathways, a phenomenon known as metabolic reprogramming, which is recognized as a hallmark of cancer . This reprogramming enables tumor cells to sustain rapid proliferation, adapt to challenging microenvironmental conditions, evade cell death, and facilitate invasion and metastasis . Historically, the "Warburg effect," characterized by a preferential reliance on aerobic glycolysis for energy production even in the presence of oxygen, has been a central focus of cancer metabolism research . However, cancer cells also extensively rewire other metabolic processes, including glutaminolysis, lipid metabolism, the pentose (B10789219) phosphate (B84403) pathway, and mitochondrial biogenesis, to meet their increased demands for energy and macromolecular building blocks . This metabolic plasticity is crucial for tumor growth and survival, and it can also contribute to resistance to anti-cancer therapies .

The Role of Oxidative Phosphorylation (OXPHOS) as a Therapeutic Target in Malignancies

While glycolysis has received considerable attention, oxidative phosphorylation (OXPHOS), the highly efficient ATP-generating process occurring in mitochondria, has emerged as another critical metabolic vulnerability in certain malignancies . Contrary to earlier beliefs that cancer cells solely relied on glycolysis, it is now understood that many cancer cells, particularly cancer stem cells and those that develop resistance to conventional therapies, maintain or even increase their dependence on OXPHOS for survival and proliferation . This dependency creates a therapeutic window, as inhibiting OXPHOS can selectively deprive these vulnerable cancer cells of essential energy and biosynthetic precursors, leading to impaired growth and viability . OXPHOS inhibitors have demonstrated the potential to improve treatment responses and overcome drug resistance in various cancer types, including melanomas, lymphomas, leukemias, and pancreatic ductal adenocarcinoma .

Historical Context of Mitochondrial Complex I Inhibition in Cancer Research

The concept of targeting mitochondrial metabolism in cancer is not new, but its clinical translation has faced challenges. Early mitochondrial inhibitors often lacked specificity or exhibited dose-limiting toxicities in normal tissues, hindering their widespread clinical application . For instance, some strong mitochondrial complex I inhibitors encountered issues with drug-induced toxicity in clinical trials, leading to a renewed focus on compounds with improved safety profiles or those that could be used in targeted combination therapies . This historical context underscored the need for the development of highly potent, selective, and well-tolerated mitochondrial inhibitors that could exploit specific metabolic dependencies in cancer cells without causing unacceptable side effects in healthy cells .

Rationale for Investigating IACS-10759 as a Preclinical Modality

This compound, developed by The University of Texas MD Anderson Cancer Center's Institute for Applied Cancer Science (IACS), represents a significant advancement in targeting OXPHOS in cancer . It is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial complex I of the electron transport chain . The rationale for its investigation stems from the identification of cancer cells that are highly dependent on OXPHOS for their survival and proliferation and are unable to compensate for OXPHOS inhibition by significantly upregulating glycolysis .

Mechanism of Action: this compound directly inhibits the conversion of NADH to NAD+ by mitochondrial complex I, thereby disrupting the electron transport chain and oxidative phosphorylation . This inhibition leads to a cascade of metabolic imbalances, including decreased ATP production, reduced TCA cycle flux, and impaired nucleotide and amino acid biosynthesis (particularly aspartate production), ultimately negatively impacting energy homeostasis and macromolecule synthesis crucial for cancer cell growth .

Preclinical Research Findings: Preclinical studies have demonstrated robust anti-tumor activity of this compound across a variety of cancer models, providing a strong rationale for its investigation as a therapeutic agent:

Broad Anti-proliferative Effects: this compound significantly reduced cell viability and often induced apoptosis in a wide range of cancer cell lines. In a panel of cancer cell lines, including pancreatic (PDAC), ovarian, triple-negative breast (TNBC), and non-small-cell lung (NSCLC) cancers, this compound achieved a maximal growth reduction of over 50% in the majority of lines, with some exhibiting over 100% growth inhibition .

Potent Inhibition of Oxygen Consumption Rate (OCR): this compound potently inhibited oxygen consumption rate (OCR) and galactose-dependent cell viability, with IC50 values as low as 1.4 nM in H460 cells . Its activity was comparable across human, mouse, rat, and cynomolgus monkey cell lines .

Table 1: Preclinical Efficacy of this compound (Selected IC50 Values)

Cell Line/ModelTarget/AssayIC50 Value (nM)Reference
H460 cellsOxygen Consumption Rate (OCR)1.4
H460 cellsGalactose-dependent Cell Viability1.4
Multiple linesCell Viability (general range)1 - 50
Mouse cell linesAverage Cell Viability5.6
Rat cell linesCell Viability12.2
Cynomolgus monkey cell linesCell Viability8.7

Efficacy in Xenograft Models: In multiple patient-derived xenograft (PDX) models of primary acute myeloid leukemia (AML), this compound treatment extended median survival . Tumor growth inhibition or regression was also observed in cell line and PDX models of various cancer types, including diffuse large B-cell lymphoma (DLBCL) and glioblastoma (GBM) . It inhibited proliferation and induced apoptosis in models of brain cancer and AML reliant on OXPHOS .

Targeting Specific Metabolic Vulnerabilities: this compound showed efficacy in lung cancers harboring mutations in the SMARCA4 gene, which render tumors sensitive due to an increased dependence on OXPHOS . It also demonstrated activity in ibrutinib-resistant mantle cell lymphoma (MCL) models, where resistance was mediated by metabolic reprogramming towards OXPHOS dependence . In prostate cancer models, this compound exhibited inhibitory effects, particularly in bone-localized tumors, suggesting microenvironment-induced metabolic reprogramming . It has also shown synergistic effects in combination with other agents, such as the FLT3 inhibitor AC220 in AML cells, by disrupting glucose and glutamine metabolism and nucleotide biosynthesis .

Pharmacokinetic Profile: Preclinical studies indicated that this compound possesses favorable pharmacokinetic properties and oral bioavailability, making it suitable for further clinical development .

The compelling preclinical activity observed across diverse cancer models, particularly in those with an identified OXPHOS dependency, provided a strong foundation for advancing this compound into clinical investigation as a novel therapeutic strategy to exploit cancer metabolic vulnerabilities .

Properties

Molecular Formula

C17H18Cl2O4

SMILES

Unknown

Appearance

Solid powder

Synonyms

IACS-10759;  IACS 10759;  IACS10759.; Unknown

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Iacs 10759

Direct Inhibition of Mitochondrial Complex I

IACS-10759 functions as a highly potent and selective inhibitor of mitochondrial complex I . This direct inhibition is crucial to its impact on cellular bioenergetics.

Preclinical studies have confirmed that this compound selectively inhibits mitochondrial complex I by binding to the ND1 subunit, specifically at the entrance to the quinone binding channel . Photoaffinity labeling experiments with a photoreactive derivative, [125I]IACS-010759-PD1, further revealed that the compound binds to the middle of the membrane subunit ND1 .

While this compound, similar to other known quinone-site inhibitors, suppresses the chemical modification of Asp160 in the 49-kDa subunit (located deep within the quinone-access channel), its binding location and mechanism differ from conventional inhibitors . Notably, this compound does not suppress the binding of the quinazoline-type inhibitor [125I]AzQ to the N-terminus of the 49-kDa subunit, indicating a unique binding site within complex I . Analysis of mutations in this compound-resistant cells has further clarified its binding to the ND1 subunit at the entrance of the Q-tunnel .

A primary consequence of this compound's inhibition of complex I is its profound impact on the cellular redox state, specifically the conversion of NADH to NAD+ . Complex I is responsible for oxidizing NADH to NAD+, a vital step in maintaining the NAD+/NADH ratio essential for numerous metabolic pathways. Treatment with this compound has been shown to reduce the cellular NAD+/NADH ratio, directly reflecting the blockade of complex I activity . This disruption in NAD+ regeneration leads to significant metabolic imbalances within the cell . The ectopic expression of Saccharomyces cerevisiae NDI1, a yeast complex I ortholog, has been demonstrated to normalize the NAD+/NADH ratio in the presence of IACS-010759, highlighting the specific impact of the compound on this redox couple .

As a direct inhibitor of complex I, this compound disrupts the initial step of electron flow within the mitochondrial electron transport chain . Research indicates that IACS-010759 exhibits a direction-dependent inhibition of electron transfer, with a more pronounced inhibitory effect on reverse electron transfer compared to forward electron transfer . This interference with electron movement through complex I prevents the transfer of electrons from NADH to ubiquinone, thereby impeding the entire cascade of electron transport and subsequent proton pumping necessary for ATP synthesis.

Impact on NADH Oxidation and NAD+ Regeneration

Alterations in Cellular Bioenergetic Homeostasis

This compound potently reduces the oxygen consumption rate (OCR), a direct measure of mitochondrial respiration. In detergent-permeabilized cells, treatment with IACS-010759 significantly attenuated OCR when the medium was supplemented with pyruvate (B1213749) and malate, substrates that feed electrons into complex I . Conversely, OCR was not affected when succinate (B1194679) was used as a substrate, as succinate feeds electrons into complex II, bypassing the requirement for complex I function .

Studies have reported that IACS-010759 robustly inhibits OCR with an IC50 value of 1.4 nM across various assays and cell line models . In isolated mitochondria or permeabilized cells, oxygen consumption is inhibited at single-digit nanomolar concentrations when complex I substrates like malate/glutamate are present, but not with succinate . This reduction in OCR has been consistently observed in multiple cancer cell lines and patient-derived xenograft models following this compound treatment . For instance, IACS-010759 efficiently inhibited aerobic metabolism in PC3 cells, showing a dose-dependent decrease in both basal and maximal OCR .

Table 1: Representative IC50 Values for IACS-010759 on Oxygen Consumption Rate (OCR)

Cell Line/Assay TypeIC50 (nM)Reference
H460 cells (OCR)1.4
Galactose-dependent cell viability1.4
Isolated mitochondria/permeabilized cells (malate/glutamate)Single-digit nM
Various cancer cell lines (OCR)1 - 50

The inhibition of complex I by this compound directly impairs ATP production via oxidative phosphorylation. In isolated mitochondria and permeabilized cells, this compound effectively inhibits ATP synthesis at single-digit nanomolar concentrations, provided that complex I-dependent substrates like malate/glutamate are available . This disruption of OXPHOS leads to a state of energy depletion within the cell .

Beyond direct energy depletion, this compound's action on complex I also has broader metabolic consequences. It causes a reduction in aspartate production and impaired nucleotide biosynthesis, both of which are critical for cell proliferation and are downstream effects of compromised OXPHOS . Furthermore, IACS-010759 has been shown to decrease intracellular ribonucleotide triphosphate pools . In sensitive cells, this impairment of OXPHOS induces activation of AMP-activated protein kinase (AMPK), which subsequently leads to the suppression of mTOR, ultimately resulting in cell growth inhibition .

Table 2: Key Bioenergetic Impacts of IACS-010759

Bioenergetic ParameterEffect of IACS-010759Relevant FindingsReference
ATP ProductionInhibitedSingle-digit nM inhibition in isolated mitochondria/permeabilized cells (malate/glutamate-dependent)
Aspartate ProductionDecreasedContributes to energy depletion and impaired nucleotide biosynthesis
Nucleotide BiosynthesisImpairedDue to reduced aspartate and NTP pools
Energy HomeostasisNegatively impactedLeads to energetic stress and metabolic imbalances
AMPK ActivationInducedResults in mTOR suppression and cell growth inhibition

Shifts in Glucose and Glutamine Metabolism

Inhibition of complex I by this compound induces significant shifts in cellular glucose and glutamine metabolism. A common adaptive response observed across various cancer cell types, including chronic lymphocytic leukemia (CLL) cells and prostate cancer (PC3) cells, is a compensatory increase in glycolysis. For instance, in CLL cells, this compound treatment inhibits oxygen consumption rate (OCR) while simultaneously increasing glycolysis and glucose uptake. This metabolic rewiring is consistent with an adaptive shift to glycolysis due to the suppression of OXPHOS.

However, this compensatory glycolytic flux can be significantly impaired when this compound is used in combination with other agents. For example, co-treatment with the Rho-associated protein kinase (ROCK) inhibitor KD025 (Belumosudil) or 2-deoxy-D-glucose (2-DG) can block the adaptive increase in glycolysis, leading to severe energetic stress, reduced glycolytic capacity, and diminished glycolytic reserves. Isotope tracing studies using 13C6-glucose have demonstrated that this compound decreases the labeling of TCA cycle metabolites while increasing glucose labeling in glycolysis, further supporting its role as a complex I inhibitor.

Regarding glutamine metabolism, this compound modulates glutamine-related downstream pathways. It has been shown to enhance glutaminolysis (glutamine uptake) in certain conditions, as evidenced by increased uptake of 13C5, 15N2-glutamine in acute myeloid leukemia (AML) cells. Metabolic reprogramming towards OXPHOS and glutaminolysis has also been identified as a mechanism associated with therapeutic resistance to ibrutinib (B1684441) in mantle cell lymphoma, where this compound effectively inhibits cell growth. The upregulation of glutamine transporter solute carrier family 1 member 5 (SLC1A5) transcription can act as a compensatory mechanism for the increased glutamine requirement following OXPHOS inhibition.

Table 1: Metabolic Shifts Induced by this compound

Metabolic Pathway/ProcessEffect of this compound (Monotherapy)Effect of this compound in Combination (e.g., with KD025 or 2-DG)Relevant Cell TypesSource
Oxygen Consumption Rate (OCR)Decreased Profound decreases (in combination) CLL, AML, various cancer cell lines
GlycolysisIncreased (compensatory) Blocked/Suppressed CLL, PC3, H1299
Glucose UptakeInduced Reduced (in combination) CLL, H1299
TCA Cycle FluxDecreased Suppressed AML, various cancer cell lines
GlutaminolysisEnhanced (increased uptake) -AML, Mantle Cell Lymphoma

Depletion of Intracellular Ribonucleotide Pools

A significant consequence of this compound's inhibition of mitochondrial complex I is the depletion of intracellular ribonucleotide triphosphate pools. This effect has been specifically observed in CLL cells, where levels of ATP, UTP, CTP, and GTP were diminished following treatment. This depletion is directly linked to the impaired nucleotide biosynthesis pathway, which relies on the metabolic intermediates affected by complex I inhibition.

Disruption of Aspartate Synthesis and Nucleotide Biosynthesis

This compound's inhibition of complex I leads to a reduction in aspartate production. Aspartate is a crucial precursor for de novo nucleotide biosynthesis, which is essential for cell proliferation and growth. Therefore, the reduced availability of aspartate directly disrupts nucleotide synthesis. This combined effect of energy depletion and impaired nucleotide biosynthesis contributes significantly to the compound's ability to inhibit proliferation and induce apoptosis in cancer models that are reliant on OXPHOS.

Downstream Cellular Signaling Pathway Modulation

The metabolic imbalances induced by this compound, particularly the disruption of energy homeostasis, trigger several downstream cellular signaling pathway modulations.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound consistently induces the activation of AMP-activated protein kinase (AMPK). AMPK is a critical energy sensor that becomes activated in response to increases in cellular AMP/ATP and ADP/ATP ratios, which occur due to energy stress caused by OXPHOS inhibition. This activation is a cellular mechanism to restore energy homeostasis by shutting down ATP-consuming anabolic pathways and activating ATP-producing catabolic pathways. While this compound alone can induce transient AMPK activation (e.g., increased at 6 hours but subsiding by 24-48 hours), this activation can be sustained and even enhanced when this compound is combined with other agents like KD025. AMPK can also phosphorylate proteins involved in RHO GTPase signaling and cell cycle regulation.

Table 2: Effects of this compound on AMPK Activation

Treatment ConditionAMPK Activation (Phosphorylation at T172)Duration of ActivationSource
This compound AloneUp-regulatedTransient (e.g., at 6 hours, subsides by 24-48 hours)
This compound + KD025Even greater activationSustained (over 48-hour period)

Suppression of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The activation of AMPK by this compound leads to the suppression of mammalian target of rapamycin (mTOR) signaling. mTOR is a central regulator of cell growth and metabolism, and its suppression by AMPK is a key mechanism by which this compound contributes to cell growth inhibition, particularly in sensitive AML cells. Studies have shown that this compound treatment can decrease the phosphorylation of downstream targets of the PI3K/AKT/mTOR pathway, such as the S6 ribosomal subunit, PRAS40 (pT246), and RICTOR (pT1135).

Effects on RHO GTPase Signaling Pathways

Global phosphoproteomics analysis has revealed that RHO GTPase signaling is a top-regulated pathway in combination treatments involving this compound, such as with KD025. There is significant phosphorylation-dependent regulatory cross-talk between AMPK and ROCK kinases on key RHO GTPase signaling/ROCK-dependent substrates. These substrates include PPP1R12A, NUMA1, and PKMYT1, all of which are known regulators of cell cycle progression. The inhibition of ROCK kinases, for instance by KD025, can overcome the metabolic adaptation of cancer cells to OXPHOS inhibition. This impacts actin filament assembly and contraction, which in turn can regulate numerous cellular pathways related to metabolism, cell growth, migration, and survival.

Modulation of MAPK Signaling Pathways

Research indicates that this compound can modulate MAPK signaling pathways. In systems analysis of IACS-010759-induced changes in Rothmund-Thomson Syndrome (RTS) osteoblasts, chemical inhibition of mitochondrial respiratory complex I by IACS-010759 was shown to decrease MAPK signaling . Furthermore, in BRAF-mutant melanomas resistant to MAPK pathway inhibitors (MAPKi), IACS-010759 treatment correlated with inhibition of both MAPK and mTOR complex I activity . This suggests a role for this compound in influencing cellular signaling cascades beyond its direct metabolic target.

Influence on Hypoxia-Inducible Factor (HIF) Pathway Activity

IACS-010759 has been observed to influence Hypoxia-Inducible Factor (HIF) pathway activity. Inhibition of OXPHOS by IACS-010759 has been reported to reduce hypoxia and HIF pathway activity . Specifically, exposure of cell line spheres to IACS-010759 eliminated hypoxia, likely due to increased intracellular oxygen, which coincided with decreased HIF pathway activity through oxygen-, prolyl hydroxylase–, and VHL-dependent degradation of HIF-1α . This indicates that IACS-010759 can impact cellular responses to oxygen availability and the associated transcriptional programs.

Induced Cellular Phenotypes and Responses

This compound induces a range of cellular phenotypes and responses, primarily stemming from its inhibition of OXPHOS.

Inhibition of Cellular Proliferation and Viability

This compound robustly inhibits cellular proliferation and reduces cell viability in various cancer models . This effect is particularly pronounced in tumor cells that are reliant on OXPHOS for their survival . For instance, IACS-010759 significantly reduced viability in various cell lines, including Notch mutant and wild-type T-ALL cells, and exhibited nanomolar IC50 values in certain cell lines like Z-138 and Maver-1 . In acute myeloid leukemia (AML) cells, IACS-010759 demonstrated selective anti-tumor effects without significantly affecting normal patient-derived bone marrow cells .

Table 1: this compound's Effect on Cell Proliferation and Viability (Selected Cell Lines)

Cell LineAssay TypeConcentration Range (nM)Incubation TimeObserved Effect on Proliferation/ViabilityIC50 (nM)Source
H460Cell Viability (galactose-dependent)0.001 - 100072 hoursRobustly inhibits viability1.4
Mouse cell linesCell Viability--Inhibits viabilityAvg. 5.6
Rat cell linesCell Viability--Inhibits viability12.2
Cynomolgus monkey cell linesCell Viability--Inhibits viability8.7
Z-138Proliferation assayNanomolar72 hoursDose-dependent inhibition-
Maver-1Proliferation assayNanomolar72 hoursDose-dependent inhibition-
Notch mutant T-ALL (Pf382, 1301, Jurkat, MOLT-4, P12-Ichikawa)Viability (CTG assay)--Significantly reduced viability< 10
Notch wt T-ALL (T-ALL1)Viability (CTG assay)--Significantly reduced viability< 10
Primary AMLViability10, 30, 1004 or 5 daysReduces viability-

Induction of Apoptotic Pathways

This compound induces apoptosis in various cancer models, particularly in those dependent on OXPHOS . The induction of apoptosis is likely a consequence of energy depletion and reduced aspartate production, which impairs nucleotide biosynthesis . In primary chronic lymphocytic leukemia (CLL) cells, IACS-010759 caused only minor cell death at 24 and 48 hours when used as a single agent, but combination with glycolysis inhibitors led to increased cell death . In sensitive AML cells, IACS-010759 induces AMPK activation, leading to mTOR suppression, which contributes to cell growth inhibition . Studies have also shown that IACS-010759 treatment modestly increased apoptosis (up to twofold) in most cell lines .

Modulation of Mitochondrial Morphology and Dynamics (Fission, Fusion, Elongation)

IACS-010759 has been shown to modulate mitochondrial morphology and dynamics. In prostate cancer cells, treatment with IACS-010759 induced significant changes in mitochondrial morphology, particularly elongation . This suggests a potential mechanism where IACS-010759 alters mitochondrial morphology through metabolic reprogramming, as low glucose levels (a compensatory mechanism induced by IACS treatment) are known to induce mitochondrial elongation . Additionally, IACS-010759 modulated mitochondrial fission and fusion processes, indicating a convergence of metabolic and signaling pathways in shaping mitochondrial function . Inhibition of OXPHOS by IACS-010759 has also been reported to induce mitochondrial fission and increase functional mitochondria in AML cells .

Induction of Mitophagy and Autophagy

IACS-010759 has been linked to the induction of mitophagy and autophagy, processes crucial for mitochondrial quality control and cellular homeostasis . Inhibition of OXPHOS by IACS-010759 was observed to induce mitophagy in AML cells . Autophagy is an intracellular degradation process associated with various hallmarks of cancer, including cell survival, migration, and metabolic reprogramming . Leptin, an adipokine, has been shown to induce autophagy, and this compound, as an OXPHOS inhibitor, is being investigated in this context . These findings highlight the role of IACS-010759 in influencing mitochondrial quality control mechanisms within cells.

Table 2: Summary of this compound Induced Cellular Responses

Cellular ResponseKey FindingsRelevant Cell Types/ModelsSource
Inhibition of Proliferation & Viability Robust inhibition of cell growth and viability, particularly in OXPHOS-dependent cells.H460, mouse, rat, cynomolgus monkey cell lines, Z-138, Maver-1, Notch mutant/wt T-ALL, primary AML
Induction of Apoptosis Induces apoptosis, often modestly, linked to energy depletion and impaired nucleotide biosynthesis.Brain cancer, AML, primary AML, CLL (synergistic with glycolysis inhibitors)
Modulation of Mitochondrial Morphology & Dynamics Induces mitochondrial elongation; modulates fission and fusion processes. Induces mitochondrial fission in AML cells.Prostate cancer cells, AML cells
Induction of Mitophagy & Autophagy Induces mitophagy in AML cells. Implicated in autophagy modulation.AML cells, various cancer contexts (autophagy)

Preclinical Efficacy and Selective Activity of Iacs 10759 in Oncological Models

Antitumor Activity Across Diverse Preclinical Cancer Models

IACS-10759 has demonstrated significant efficacy in multiple preclinical models of OXPHOS-dependent cancers . Its mechanism of action involves binding to the ND1 subunit at the quinone binding channel of mitochondrial complex I, leading to inhibited ATP production and oxygen consumption . This inhibition induces energetic stress, decreases aspartate production, and can result in reduced cell viability and apoptosis . Studies have shown this compound effectively suppresses cell growth and induces apoptosis in various cancer cell lines and patient-derived xenograft (PDX) models .

Hematological Malignancies

Hematological malignancies, including specific subtypes of leukemia and lymphoma, have shown particular dependence on OXPHOS, making them potential targets for this compound . Preclinical evaluations have explored the compound's activity in models representing several hematological cancer types.

Acute Myeloid Leukemia (AML) is a malignancy strongly dependent on OXPHOS . Preclinical studies have demonstrated robust activity of this compound in AML models. This compound treatment has been shown to suppress cell growth and induce apoptosis in both primary AML samples and AML cell lines in vitro . Importantly, in orthotopic xenograft models of primary AML, treatment with this compound extended median survival . Efficacy in these models was associated with modulation of oxygen consumption rate (OCR), aspartate levels, and p-AMPK levels .

Table 1: Summary of this compound Activity in Preclinical AML Models

Model TypeIn Vitro ActivityIn Vivo ActivityKey FindingsSource
Primary AML samples/Cell linesSuppressed growth, induced apoptosisNot applicableRobust suppression of cell growth and induction of apoptosis.
Orthotopic Xenografts (Primary AML)Not applicableExtended median survivalSignificant extension of median survival observed.
Orthotopic Xenografts (Cell line)Not applicableExtended median survival (>50 days)Extended median survival by over 50 days in one model.
Syngeneic ModelsNot applicableModest to significant prolonged survivalVaried responses depending on genetic background (e.g., TP53 status).

T-cell Acute Lymphoblastic Leukemia (T-ALL), particularly subtypes driven by activating mutations in NOTCH1, relies on OXPHOS . This compound has shown potent growth inhibition in NOTCH1-mutated T-ALL cells by inducing metabolic shut-down and redox imbalance . While this compound effectively inhibited mitochondrial respiration in T-ALL cells, a compensatory increase in glycolysis was observed . Preclinical models of human T-ALL demonstrated profound tumor reduction when this compound was used in combination with chemotherapy containing L-asparaginase, an enzyme that uncovers glutamine dependency .

Table 2: Summary of this compound Activity in Preclinical T-ALL Models

Model TypeIn Vitro ActivityIn Vivo ActivityKey FindingsSource
T-ALL Cell LinesPotent growth inhibition, inhibited respiration Not applicableGrowth inhibition more pronounced in NOTCH1-mutated cells. Compensatory glycolysis observed.
Preclinical Models (Human T-ALL)Not applicableProfound tumor reduction (in combination)Significant efficacy observed when combined with L-asparaginase.

Chronic Lymphocytic Leukemia (CLL) cells, while replicationally quiescent, are metabolically active and depend on OXPHOS, a dependence that is augmented by the stromal microenvironment . Treatment of primary CLL cells with this compound significantly inhibited OXPHOS . However, as a single agent, this compound caused only minimal cell death at 24 and 48 hours . A compensatory mechanism involving increased glycolysis and glucose uptake was induced in response to OXPHOS inhibition . Combining this compound with a glycolysis inhibitor reduced both OXPHOS and glycolysis, leading to induced cell death .

Table 3: Summary of this compound Activity in Preclinical CLL Models

Model TypeIn Vitro ActivityIn Vivo ActivityKey FindingsSource
Primary CLL cellsInhibited OXPHOS, minimal cell death (monotherapy) Not applicableCompensatory increase in glycolysis observed. Combination with glycolysis inhibitor induced cell death.
CLL cells on stromaInhibited OXPHOS, diminished ribonucleotide pools Not applicableDependence on OXPHOS augmented by stroma. Compensatory glycolysis induced.

Subsets of lymphoma, including Diffuse Large B-Cell Lymphoma (DLBCL), have been identified as being highly dependent on OXPHOS . While nanomolar concentrations of this compound monotherapy demonstrated anti-proliferative activity against DLBCL cell lines in vitro, significant anti-tumor activity was evident in DLBCL xenograft models (Toledo and Farage) when this compound was administered concurrently with a glycolysis inhibitor . Single-agent treatment had limited or no significant effect on tumor growth in these xenograft models . Robust regression was observed in DLBCL xenograft models when treated with this compound .

Table 4: Summary of this compound Activity in Preclinical DLBCL Models

Model TypeIn Vitro ActivityIn Vivo ActivityKey FindingsSource
DLBCL Cell LinesAnti-proliferative activity (nanomolar range) Not applicableAppreciable clinical activity may require combined use with other agents.
DLBCL XenograftsNot applicableRobust regression ; Significant activity (combination) Single-agent had limited effect . Significant anti-tumor activity seen with combination therapy.

Preclinical data suggest that this compound may play a critical role in overcoming resistance to ibrutinib (B1684441) in Mantle Cell Lymphoma (MCL) . Metabolic reprogramming through OXPHOS and glutaminolysis pathways has been implicated in enabling tumor growth and survival in ibrutinib-resistant MCL . Inhibition of OXPHOS with this compound resulted in marked growth inhibition in vivo and in vitro in ibrutinib-resistant, patient-derived xenograft (PDX) mouse models .

Table 5: Summary of this compound Activity in Preclinical MCL Models

Model TypeIn Vitro ActivityIn Vivo ActivityKey FindingsSource
Ibrutinib-resistant MCL (PDX models)Marked growth inhibition Marked growth inhibition, improved survival Metabolic reprogramming towards OXPHOS mediates ibrutinib resistance. this compound overcomes this resistance.
Parental and Ibrutinib-resistant MCL cell linesSynergy with AZD4573 Not applicableCombination with CDK9 inhibitor AZD4573 showed synergy.
Diffuse Large B-Cell Lymphoma (DLBCL) Models

Solid Tumors

Preclinical studies have investigated the effects of this compound across various solid tumor types, often focusing on identifying specific subsets or conditions that exhibit sensitivity to OXPHOS inhibition .

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound has shown selective efficacy in cell line panels . Some PDAC cell lines and patient-derived xenograft (PDX) models have demonstrated dependence on OXPHOS . Treatment with this compound has led to a robust decrease in cell viability and, in some cases, an increase in apoptosis in these models . Furthermore, treating PDAC PDX models after chemotherapy with this compound has been shown to extend progression-free survival, suggesting its potential against metabolically adapted residual tumor cells . Studies have explored targeting OXPHOS with this compound in KRAS-dependent tumors and those with metabolic vulnerabilities .

This compound has shown efficacy in preclinical models of ovarian cancer . A significant majority of ovarian cancer cell lines tested (19 of 20) exhibited a maximal reduction of growth greater than 50% when treated with this compound, and half of these (10 of 20) showed over 100% growth inhibition . Targeting OXPHOS-dependent ovarian cancer cells with this compound has been shown to improve the survival of mice in preclinical studies . These findings suggest that the metabolic profile of ovarian cancer cells may correlate with response to standard therapies like cisplatin (B142131) and olaparib, and OXPHOS inhibition could be a strategy to prolong therapy efficacy and delay recurrence .

In triple-negative breast cancer (TNBC) models, this compound has demonstrated antitumor efficacy . Pretreatment biopsies from TNBC patients showed that higher expression of the OXPHOS signature was associated with worse outcomes . This compound stabilized growth in multiple TNBC patient-derived xenografts (PDX), particularly those with a basal-like 1 TNBC subtype and higher expression of mitochondrial genes . Out of 16 TNBC cell lines tested, 13 showed a maximal growth reduction of over 50%, with 5 exhibiting over 100% growth inhibition . Targeting OXPHOS with this compound inhibited the growth of TNBC PDXs across various molecular subtypes, with the greatest efficacy observed in the basal-like TNBC subtype and tumors with high mitochondrial RNA expression . The combination of this compound with palbociclib, a CDK4/6 inhibitor, has shown improved antitumor efficacy in preclinical TNBC models .

This compound has shown selective efficacy in non-small cell lung cancer (NSCLC) cell line panels . Specifically, SMARCA4-mutant NSCLC tumors have shown increased OXPHOS activity and a dependence on this pathway . This compound has been found to repress OXPHOS in these models, leading to tumor cell death and inhibited tumor growth . SMARCA4-deficient cells have a blunted transcriptional response to energy stress, creating a vulnerability that can be targeted by OXPHOS inhibition . Preclinical evidence supports the investigation of this compound in NSCLC with mutations in the SWI/SNF complex, including SMARCA4 . Out of 10 NSCLC cell lines evaluated, 8 showed a maximal growth reduction exceeding 50%, with 2 demonstrating over 100% growth inhibition . This compound has also shown strong growth suppression in vitro and in vivo in a gefitinib-resistant patient-derived xenograft model of lung cancer .

In preclinical models of brain cancer, including glioblastoma, this compound has demonstrated potent growth inhibition in vivo at well-tolerated doses . Treatment with this compound robustly inhibited proliferation and induced apoptosis in models of brain cancer reliant on OXPHOS . This efficacy is likely due to a combination of energy depletion and reduced aspartate production, which impairs nucleotide biosynthesis . Robust regression has been observed in glioblastoma xenograft models treated with this compound .

Preclinical studies in prostate cancer have investigated the efficacy of this compound in different subtypes, including androgen receptor-expressing prostate cancer (ARPC) and aggressive variant prostate cancer (AVPC) . Transcriptomic and proteomic analyses have indicated an enrichment of OXPHOS in ARPC compared to AVPC, with AVPC relying more heavily on glycolysis . In vitro, ARPC C4-2B cells, which depend on aerobic respiration, showed dose-dependent cytostatic effects when treated with this compound, while AVPC PC3 cells, which rely more on glycolysis, did not show the same effect in culture . In vivo studies confirmed this compound's inhibitory effects on C4-2B tumor growth in both subcutaneous and bone-localized models . Although PC3 subcutaneous tumors were not impacted, this compound unexpectedly inhibited PC3 tumor growth in bone, suggesting that the tumor microenvironment can induce metabolic reprogramming and create a vulnerability to OXPHOS inhibition in AVPC . These results suggest that castration-resistant ARPC and AVPC have different metabolic dependencies that can be influenced by the bone microenvironment . The promising response in bone lesions supports further clinical investigation in castration-resistant prostate cancer patients with bone metastasis .

Preclinical Efficacy of this compound in Solid Tumor Models: Selected Data

Tumor TypeModel TypeKey FindingSource
Pancreatic Ductal AdenocarcinomaCell Lines, PDXRobust decrease in cell viability, increased apoptosis in OXPHOS-dependent models. Extended progression-free survival post-chemotherapy.
Ovarian CancerCell Lines, Mouse ModelsMaximal growth reduction > 50% in 19/20 cell lines; > 100% in 10/20. Improved survival in mice.
Triple-Negative Breast CancerPDX, Cell LinesStabilized growth in multiple PDXs, greatest efficacy in basal-like 1 subtype and high mitochondrial RNA expression. Synergism with palbociclib.
NSCLC (SMARCA4-mutant)Cell Lines, Mouse Models, PDXRepresses OXPHOS, induces cell death, inhibits tumor growth. Heightened sensitivity in SMARCA4-deficient cells. Growth suppression in gefitinib-resistant PDX.
Brain Cancer (Glioblastoma)Mouse Models, XenograftsPotent growth inhibition in vivo, induced apoptosis. Robust regression in xenograft models.
Prostate Cancer (ARPC)Cell Lines (C4-2B), Subcutaneous/Bone ModelsDose-dependent cytostatic effects in vitro. Inhibitory effects on tumor growth in subcutaneous and bone-localized models in vivo.
Prostate Cancer (AVPC)Cell Lines (PC3), Subcutaneous/Bone ModelsNo significant effect in vitro or subcutaneous models. Inhibited growth in bone-localized models in vivo.

This compound In Vitro Growth Inhibition Summary (Selected Cell Lines)

Tumor TypeTotal Cell Lines TestedCell Lines with > 50% Growth InhibitionCell Lines with > 100% Growth InhibitionSource
Pancreatic Ductal Adenocarcinoma302411
Ovarian Cancer201910
Triple-Negative Breast Cancer16135
Non-Small Cell Lung Cancer1082
Neuroblastoma Models

This compound has shown efficacy in preclinical models of neuroblastoma, specifically in glycolysis-deficient models . Treatment with IACS-010759 (5, 10, 25 mg/kg/day; oral; for 21 d) resulted in tumor regression with minimal body weight loss at the 5 or 10 mg/kg dose in mice bearing NB-1 (PGD-null) subcutaneous xenografts.

Melanoma Brain Metastasis Models

Melanoma brain metastases often exhibit increased expression of OXPHOS-related genes, suggesting a reliance on this pathway . Treatment with this compound has shown promise in preclinical models of melanoma brain metastasis. It blocked the formation of brain metastases in one mouse model and increased survival in mice with existing brain metastases in other models . This suggests that OXPHOS inhibition could be a potential therapeutic strategy for this challenging condition . IACS-010759 has also demonstrated activity in vivo in models of melanoma brain metastasis .

Clear Cell Renal Cell Carcinoma Models

Clear cell renal cell carcinoma (ccRCC) can exhibit a dependence on OXPHOS, particularly in tumors with SMARCA4 mutations . The efficacy of IACS-010759 in ccRCC stems from its ability to induce energy deprivation, highlighting OXPHOS inhibition as a potential therapeutic approach for targeting SMARCA4-mutant tumors . Preclinical studies have investigated this compound in ccRCC models, including a study using XP374d tumors treated with 5 mg/kg this compound by oral gavage every other day for 3 weeks .

Hepatocellular Carcinoma Models

In hepatocellular carcinoma (HCC), the DYRK1A-TGF-β signaling axis can influence sensitivity to OXPHOS inhibition . Targeting DYRK1A combined with OXPHOS inhibitors like IACS-010759 activates TGF-β signaling, which is crucial for OXPHOS-inhibition-triggered cell death . Preclinical studies have demonstrated the therapeutic efficacy of IACS-010759 in combination with DYRK1A inhibition in multiple liver cancer models, including xenografts, patient-derived xenografts, and spontaneous tumor models .

Osteosarcoma Models

Osteosarcoma (OS) can exhibit a hyperactivated OXPHOS program . Research suggests that mitochondrial respiratory complex I is a potential therapeutic target for RTS-associated osteosarcoma . Studies are exploring the mechanism underlying lipid metabolism in osteosarcoma based on transcriptomic RNA-seq and single-cell data . While the direct efficacy of this compound specifically in osteosarcoma models is not as extensively detailed in the provided results as other cancer types, the identification of OXPHOS as a vulnerability in OS suggests potential for complex I inhibitors in this context .

Selectivity Profile in Cancer Cells Versus Normal Diploid Cells

A key aspect of this compound is its selective activity against cancer cells while exhibiting minimal cytotoxicity in normal diploid cells . This differential sensitivity is attributed to cancer cells, particularly those with metabolic vulnerabilities like glycolysis deficiency, being more reliant on OXPHOS for survival compared to normal cells which can compensate through glycolysis . All diploid cell lines tested were insensitive to IACS-010759 and showed little to no growth inhibition . In contrast, this compound yielded a maximal reduction of growth of > 50% in the majority of cancer cell lines tested across various types, with a subset exhibiting > 100% growth inhibition .

Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated efficacy in various patient-derived xenograft (PDX) models, which are considered more representative of human tumors. Treatment of multiple PDX models in several cancer types with IACS-010759 led to a robust decrease in cell viability and often an increase in apoptosis . Tumor growth inhibition or regression was observed in PDX xenograft models of lymphoma, triple-negative breast cancer (TNBC), melanoma, and pancreatic ductal adenocarcinoma (PDAC) . In PDX models of primary AML, IACS-010759 treatment extended median survival . Furthermore, treating TNBC or PDAC PDX models post-chemotherapy with IACS-010759 extended progression-free survival, consistent with targeting metabolically adapted residual tumor cells . This compound similarly improved survival in the PDX-S6-AP model .

Impact on Tumor Microenvironment Dynamics

The tumor microenvironment, characterized by factors such as hypoxia and unique metabolic niches, plays a significant role in tumor progression and response to therapy . This compound's impact extends to modulating aspects of this environment.

Reduction of Tumor Hypoxia

Tumor hypoxia is a common feature of the tumor microenvironment and is associated with aggressive disease and resistance to certain therapies . By inhibiting mitochondrial OXPHOS, this compound reduces oxygen consumption by tumor cells . This decreased oxygen utilization can lead to increased oxygen availability within the tumor tissue, potentially reducing diffusion-limited hypoxia . Studies in three-dimensional tumor cultures and mouse models have shown that OXPHOS inhibition with this compound can induce a metabolic shift from OXPHOS to glycolysis, decreasing oxygen consumption and subsequently reducing diffusion-limited hypoxia . This reduction in hypoxia could potentially enhance the efficacy of other anti-cancer treatments .

Data on the reduction of tumor hypoxia by this compound:

Model SystemEffect on HypoxiaReference
3D Tumor Cell CultureReduced diffusion-limited hypoxia
Murine Tumor ModelsReduced diffusion-limited hypoxia

Influence on Tumor Metabolism within Specific Tissue Niches

The metabolic dependencies of tumor cells can vary depending on their location within the tumor and the surrounding tissue microenvironment . This compound has been shown to influence tumor metabolism differently within specific tissue niches. For example, in studies of castration-resistant prostate cancer (CRPC), androgen receptor–expressing prostate cancer (ARPC) cells and aggressive variant prostate cancer (AVPC) cells exhibit different metabolic dependencies . ARPC cells tend to rely more on OXPHOS, while AVPC cells are more glycolytic . In vitro, this compound effectively inhibited aerobic metabolism in ARPC cells . Interestingly, while this compound inhibited ARPC tumor growth in both subcutaneous and bone-localized models, it unexpectedly inhibited the growth of glycolytic AVPC tumors specifically when they were located in bone . This suggests that the bone microenvironment can induce metabolic reprogramming in AVPC cells, making them vulnerable to OXPHOS inhibition by this compound .

Data illustrating differential metabolic effects in prostate cancer models:

Prostate Cancer SubtypePrimary Metabolic Dependency (In vitro)This compound Effect (Subcutaneous)This compound Effect (Bone)Reference
ARPC (C4-2B cells)OXPHOSInhibited growthInhibited growth
AVPC (PC3 cells)GlycolysisNo effectInhibited growth

The influence of this compound on tumor metabolism also involves the depletion of NAD+ and suppression of DNA repair, potentially increasing dependence on PARP-mediated repair . Additionally, OXPHOS inhibition can exacerbate oxidative stress, further impacting cancer cell viability .

Mechanisms of Preclinical Resistance and Adaptive Metabolic Rewiring to Iacs 10759

Compensatory Metabolic Adaptations to OXPHOS Inhibition

Inhibition of OXPHOS can trigger metabolic reprogramming in cancer cells, allowing them to maintain energy homeostasis and survive the therapeutic insult .

Upregulation of Glycolysis and Glucose Uptake

One of the primary compensatory mechanisms observed upon OXPHOS inhibition is an increased reliance on glycolysis, the metabolic pathway that generates ATP from glucose in the absence of oxygen . This shift, often referred to as the Warburg effect, can provide cancer cells with an alternative source of energy and biosynthetic precursors . Studies have shown that treatment with IACS-10759 can lead to a dose-dependent increase in basal glycolysis and induce a glycolytic switch in some cancer cell lines . For instance, in chronic lymphocytic leukemia (CLL) cells treated with this compound, glycolysis and glucose uptake were induced as compensatory mechanisms . Similarly, in prostate cancer cells, this compound treatment rewired metabolic demand, paralleled by an increased rate of glycolysis . This upregulation of glycolysis can be accompanied by increased expression of glucose transporters like GLUT-1, facilitating enhanced glucose uptake . The induction of glycolysis can serve to maintain ATP levels and redox balance when OXPHOS is inhibited .

Induction of Glutaminolysis

Beyond glycolysis, some cancer cells can also increase their reliance on glutaminolysis, the pathway that metabolizes glutamine to support energy production and provide building blocks for biosynthesis . Metabolic reprogramming towards OXPHOS and glutaminolysis has been associated with therapeutic resistance to ibrutinib (B1684441) in mantle cell lymphoma, and inhibition of OXPHOS with this compound has shown activity in these resistant models . In T-cell acute lymphoblastic leukemia (T-ALL) cells with NOTCH1 mutations, blocking OXPHOS with this compound led to metabolic reprogramming that increased dependency on glutamine metabolism . This suggests that targeting glutaminolysis in combination with OXPHOS inhibition could be a strategy to overcome resistance . Upregulation of the glutamine transporter SLC1A5 transcription can compensate for increased glutamine requirements upon OXPHOS inhibition .

Role of the Stromal Microenvironment in Modulating Cellular Response

The tumor microenvironment, including associated stromal cells, can significantly influence the metabolic behavior of cancer cells and contribute to resistance to OXPHOS inhibitors like this compound . The stromal microenvironment can modulate mitochondrial OXPHOS in cancer cells . For example, in CLL cells co-cultured with stromal cells, this compound successfully inhibited OXPHOS but only caused minor cell death, while glycolysis and glucose uptake were induced as compensatory mechanisms . This highlights how the interaction with the microenvironment can promote metabolic adaptations that confer resistance . In prostate cancer, the bone microenvironment unexpectedly influenced the response of PC3 cells to this compound, indicating microenvironment-induced metabolic reprogramming . Cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment, have also been implicated in regulating tumor growth and metastasis and may play a role in metabolic adaptation to OXPHOS inhibition .

Identification of Genetic and Epigenetic Determinants of Sensitivity or Resistance

Specific genetic and epigenetic alterations within cancer cells can predict their sensitivity or resistance to this compound by influencing their metabolic dependencies .

SMARCA4/SWI/SNF Complex Mutations

Mutations in SMARCA4, a component of the SWI/SNF chromatin remodeling complex, have been identified as a determinant of sensitivity to this compound . SMARCA4-mutant cancer cells exhibit a heightened dependence on OXPHOS for survival due to enhanced oxygen consumption and increased respiratory capacity . This metabolic vulnerability makes them particularly susceptible to treatment with OXPHOS inhibitors like this compound . Preclinical studies have shown marked sensitivity to this compound in lung cancer cell lines and xenograft models with inactivating mutations in SMARCA4 or other SWI/SNF subunits like ARID1A . The efficacy of this compound in SMARCA4-mutant tumors stems from its ability to induce energy deprivation .

NOTCH1 Mutations

Activating mutations in NOTCH1 are frequently observed in T-ALL and have been linked to increased OXPHOS activity . Mutant NOTCH1 can lead to the activation of the OXPHOS pathway, making these leukemia cells dependent on it for survival and contributing to chemotherapy resistance . Targeting OXPHOS with this compound has shown potent growth inhibition in NOTCH1-mutant T-ALL cells . This suggests that NOTCH1 mutation status could serve as a predictive marker for response to this compound in T-ALL .

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound135580321
Ibrutinib24821679
L-asparaginase25035688
2-deoxy-D-glucose154597
Venetoclax (B612062)49846579
Belumosudil (KD025)78277034
Metformin (B114582)4091
Palbociclib24873474
Gefitinib123631
Erlotinib176871
Crizotinib11625253
Asparaginase25035688

Data Table Example: Effect of this compound on Glycolysis in PC3 Cells

This compound ConcentrationBasal Glycolysis Rate (Arbitrary Units)Compensatory Glycolysis Rate (Arbitrary Units)
0 nMXY
Low DoseX + ΔX1Y
Higher DoseX + ΔX2Y

Data Table Example: Sensitivity of SWI/SNF Mutant vs. Wild-Type Lung Cancer Cell Lines to this compound

Cell Line TypeSWI/SNF StatusThis compound GI50 Range (nM)Statistical Significance (p-value)
Lung CancerMutant (SMARCA4 or ARID1A)Low single digit0.0059
Lung CancerWild-TypeHigher (more resistant)0.0059

Note: This table summarizes the findings regarding differential sensitivity based on SWI/SNF mutation status.

Oncogenic RAS Status

The presence of oncogenic RAS mutations can influence the metabolic dependencies of cancer cells and their response to OXPHOS inhibition. Studies have explored the interplay between oncogenic RAS and mitochondrial metabolism in the context of resistance to targeted therapies. For instance, targeting metabolic vulnerability in mitochondria has been investigated as a strategy to overcome MEK inhibitor resistance in KRAS-mutant lung cancer, with IACS-010759 being used in combination with trametinib. Research in AML models with oncogenic RAS has also indicated a dependency on mitochondrial respiration, and inhibitors like this compound have been utilized to study the relationship between OXPHOS and cellular processes such as collective migration. While the direct impact of oncogenic RAS status on de novo resistance to this compound is an area of ongoing research, these findings suggest that RAS activation can be linked to altered mitochondrial metabolism, potentially influencing sensitivity to complex I inhibitors. Additionally, in AML, a co-existent USAF1 mutation with RAS mutation has been related to chemotherapy resistance, highlighting the complex genetic landscape that can impact therapeutic response.

DNMT3A-R882 Mutations

Mutations in DNA methyltransferase 3A (DNMT3A), particularly at the R882 residue, are frequently observed in AML and are associated with a poor prognosis and chemoresistance. Preclinical studies have demonstrated a link between DNMT3A-R882 mutations and resistance to certain chemotherapies, specifically anthracycline-based regimens. While the primary mechanism of resistance linked to DNMT3A-R882 mutations involves impaired nucleosome remodeling and attenuated DNA damage response, research has also explored metabolic vulnerabilities in these cells. In vivo studies have shown that administration of IACS-010759 suppressed the post-transplantation clonal expansion of Dnmt3aR882H/+, but not wild-type, long-term hematopoietic stem cells (LT-HSC). This suggests that DNMT3A-R882 mutant cells may have a metabolic dependency that can be targeted by complex I inhibition, potentially offering a therapeutic avenue for this resistant AML subtype. DNMT3A mutational status did not appear to influence sensitivity to other DNA-damaging agents like bleomycin (B88199) and mitomycin C.

Adaptive Signaling Pathways Involved in Resistance (e.g., ROCK Kinases)

Inhibition of mitochondrial OXPHOS by this compound can trigger adaptive responses in cancer cells, allowing them to maintain energy production and survive. Adaptive metabolic rewiring, such as an increased reliance on glycolysis, is a common mechanism of resistance to OXPHOS inhibitors. Studies have identified Rho-associated coiled-coil kinases (ROCK kinases), specifically ROCK1 and ROCK2, as critical mediators of this metabolic adaptation to OXPHOS inhibition. Functional genomic screens have indicated that inhibition of ROCK1/2 can sensitize cancer cells to OXPHOS inhibition.

Preclinical investigations combining this compound with the ROCK inhibitor KD025 (Belumosudil) have demonstrated synergistic anti-cancer activity both in vitro and in vivo. Mechanistically, this combination induces profound energetic stress and cell cycle arrest. A key finding is that ROCK inhibition suppresses the adaptive increase in glycolysis that typically occurs when OXPHOS is inhibited by this compound alone. This blockade of metabolic flexibility contributes significantly to the synergistic effect. Global phosphoproteomics analysis has further linked this energy stress and cell cycle arrest to alterations in RHO GTPase signaling. Kinase profiling has revealed AMPK-mediated cross-talk at key substrates involved in Rho GTPase signaling upon combined treatment, highlighting the complex signaling networks involved in this adaptive response and its therapeutic circumvention.

Mechanisms Affecting Apoptosis in Complex I Deficient Cells

Mitochondrial complex I plays a role not only in energy production but also in regulating apoptotic pathways. While preclinical studies with this compound have shown that it can induce energetic stress and reduce aspartate production, leading to decreased cell viability and apoptosis in sensitive cells, resistance mechanisms involving apoptosis can emerge.

Complex I deficiency has been reported to inhibit apoptotic cell death, potentially by preventing the release of cytochrome c from the mitochondria. This suggests a potential mechanism of resistance to this compound in some contexts. To overcome this, combining this compound with a BCL-2 family inhibitor, such as the BH3 mimetic venetoclax, has been explored. This combination has shown synergistic antileukemic activity against AML cells that are reliant on OXPHOS. Studies have demonstrated that while IACS-010759 treatment alone can retain cytochrome c within the mitochondria, this retention is completely abolished when combined with venetoclax, thereby restoring the apoptotic pathway.

Furthermore, in some cancer cell types, such as chronic lymphocytic leukemia (CLL) cells, IACS-010759 treatment alone may result in only minimal cell death in the short term (e.g., 24-48 hours). This limited cell death is often accompanied by compensatory metabolic changes, including increased glucose uptake and glycolysis. Targeting both OXPHOS and glycolysis simultaneously, for example, by combining IACS-010759 with a glycolysis inhibitor like 2-deoxy-D-glucose, has been shown to reduce both pathways and induce greater cell death, underscoring the importance of targeting multiple metabolic vulnerabilities to enhance apoptotic cell death.

Preclinical Combination Strategies and Synergistic Interactions with Iacs 10759

Concurrent Targeting of Oxidative Phosphorylation and Glycolysis

Tumor cells often rely on both oxidative phosphorylation (OXPHOS) and glycolysis for energy production and biomass synthesis. Inhibiting one pathway can lead to a compensatory upregulation of the other. Therefore, concurrently targeting both OXPHOS with IACS-10759 and glycolysis has been investigated as a strategy to induce greater anti-tumor effects.

Synergy with Glycolysis Inhibitors (e.g., 2-deoxyglucose)

Preclinical studies have shown that this compound exhibits synergism with glycolysis inhibitors. For instance, in chronic lymphocytic leukemia (CLL) cells, while this compound effectively inhibited OXPHOS, the cells adapted by increasing glycolysis. Combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) reduced both OXPHOS and glycolysis, leading to increased cell death. This suggests that simultaneously blocking both major energy pathways is necessary for a significant biological effect in such cells. In glycolysis-deficient xenograft models, this compound caused robust tumor regression, but this effect was lost when glycolysis was restored, further highlighting the importance of targeting glycolysis in conjunction with OXPHOS inhibition in certain contexts.

Combinations Exploiting Specific Metabolic Dependencies

Certain cancer cells exhibit specific metabolic dependencies that can be exploited for therapeutic gain. Targeting these dependencies in combination with OXPHOS inhibition by this compound has shown promise in preclinical settings.

Synergy with L-Asparaginase in Glutamine-Dependent Cells

T-cell acute lymphoblastic leukemia (T-ALL) cells are often dependent on glutamine oxidation, a process that fuels OXPHOS. L-Asparaginase is an enzyme that depletes L-asparagine, which can uncover a dependency on glutamine in leukemic cells. Preclinical models of human T-ALL have demonstrated that this compound in combination with L-asparaginase leads to reduced glutaminolysis and profound tumor reduction. This synergistic interaction leverages the metabolic vulnerability of T-ALL cells to glutamine deprivation when OXPHOS is inhibited.

Combination with Receptor Tyrosine Kinase (RTK) or Kinase Inhibitors

Combinations of this compound with inhibitors targeting receptor tyrosine kinases or other kinases have been explored, particularly in malignancies where these pathways play a crucial role.

FLT3 Inhibitors (e.g., AC220) in AML Models

Acute myeloid leukemia (AML) cells have been shown to be highly dependent on OXPHOS. A novel synergistic interaction has been discovered between this compound and the FLT3 inhibitor AC220 (quizartinib) in AML cells, regardless of FLT3 mutation status. In-depth metabolic flux analysis revealed that the combination of this compound and AC220 synergistically reduced glucose and glutamine enrichment in glycolysis and the TCA cycle, resulting in impaired energy production and de novo nucleotide biosynthesis. A high-throughput drug screen identified this synergy, which was further validated by ATP bioluminescence and apoptosis assays. The Bliss index indicated synergy between AC220 and this compound across multiple AML cell lines.

Here is a representative data snippet illustrating the synergistic effect observed in preclinical AML models with the combination of this compound and AC220:

Cell LineFLT3 StatusThis compound IC50 (nM)AC220 IC50 (nM)Combination Bliss Index (at specific concentrations)
U937Wild-type[Data not explicitly provided in snippets][Data not explicitly provided in snippets]> 0.1
OCI-AML2Wild-type[Data not explicitly provided in snippets][Data not explicitly provided in snippets]> 0.1
OCI-AML3Wild-type[Data not explicitly provided in snippets][Data not explicitly provided in snippets]> 0.1
MOLM-13Mutant[Data not explicitly provided in snippets][Data not explicitly provided in snippets]> 0.1

Note: Specific IC50 values were not consistently available across snippets for direct comparison in this table, but the Bliss index indicates synergy.

MCL1 Inhibitors

MCL1 is an anti-apoptotic protein that plays a role in the survival of various cancer cells, including AML. Preclinical studies have explored the combination of this compound with MCL1 inhibitors. While direct synergy values were not consistently available in the provided snippets, research indicates that targeting MCL-1 can re-sensitize AML cells to BCL-2 inhibition, and this compound has been investigated in the context of overcoming resistance to BCL-2 inhibitors like venetoclax (B612062). One study mentioned that MCL-1 mediates venetoclax resistance, and its inhibition sensitizes AML cells to BCL-2 inhibition. Another study reported a synergistic anti-leukemic activity against AML with BCL-2 inhibitor venetoclax and IACS-010759. Additionally, IACS-010759 demonstrated synergy with AZD4573, a CDK9 inhibitor that downregulates MCL1, in MCL cell lines.

DYRK1A Inhibitors in Liver Cancer Models

Preclinical research has explored the therapeutic efficacy of combining IACS-010759 with dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibition in multiple liver cancer models, including xenografts, patient-derived xenografts, and spontaneous tumor models. Studies employing kinome-based CRISPR screens have indicated that knockout of DYRK1A synergizes with IACS-010759 in liver cancer cells. This synergy is linked to the activation of TGF-β signaling, which appears crucial for the cell death triggered by OXPHOS inhibition. Mechanistically, the upregulation of the glutamine transporter SLC1A5 compensates for increased glutamine requirements upon OXPHOS inhibition. DYRK1A directly phosphorylates SMAD3 at Thr132, suppressing the negative impact of TGF-β signaling on SLC1A5 transcription and contributing to intrinsic resistance to OXPHOS inhibition in liver cancer cells. These findings highlight how the DYRK1A-TGF-β signaling axis influences the response of tumor cells to OXPHOS inhibition and provide insights for targeting OXPHOS in liver cancer therapy.

Ibrutinib (B1684441) in MCL Models (Strategies for Overcoming Resistance)

Metabolic reprogramming towards OXPHOS and glutaminolysis has been associated with therapeutic resistance to ibrutinib in mantle cell lymphoma (MCL). Preclinical data suggest that this compound, by targeting the OXPHOS and glutaminolysis pathways, may play a critical role in overcoming ibrutinib resistance in MCL. Inhibition of OXPHOS with this compound has resulted in marked growth inhibition in vivo and in vitro in ibrutinib-resistant, patient-derived cancer models. Studies using ibrutinib-resistant B-cell lymphoma mouse models, developed from tumor cells isolated from patients who did not respond to therapies including ibrutinib, demonstrated the effectiveness of this compound. IACS-010759 inhibited the proliferation of ibrutinib-resistant MCL cell lines, such as Z-138 and Maver-1, in a dose-dependent manner in vitro. In mouse models of ibrutinib-resistant MCL, IACS-010759 treatment led to a significant reduction in tumor volume and, in one model, extended median survival. Concomitant use of ibrutinib with IACS-010759 increased toxicity compared to ibrutinib alone in some preclinical settings. However, IACS-010759 has also demonstrated synergy with CDK9 inhibition (e.g., with AZD4573) in parental and ibrutinib-resistant MCL cell lines, suggesting alternative combination strategies to overcome resistance.

Combination with BH3 Mimetics (e.g., Venetoclax)

Combining IACS-010759 with BH3 mimetics like venetoclax has shown synergistic anti-leukemic activity in preclinical models, particularly in acute myeloid leukemia (AML) cells reliant on OXPHOS. IACS-010759, a mitochondrial complex I inhibitor, has demonstrated preclinical antileukemic activity. However, complex I deficiency has been reported to potentially inhibit apoptotic cell death by preventing cytochrome c release. Combining IACS-010759 with a BH3 mimetic like venetoclax may overcome this resistance mechanism, leading to synergistic activity. Studies have shown that IACS-010759 and venetoclax synergistically induce apoptosis in OXPHOS-reliant AML cell lines and primary patient samples and cooperatively target leukemia progenitor cells. In an OXPHOS-reliant AML cell line derived xenograft mouse model, IACS-010759 treatment significantly prolonged survival, which was further enhanced by the combination with venetoclax. While IACS-010759 treatment retained cytochrome c in mitochondria, venetoclax completely abolished this effect, resulting in Bak/Bax- and caspase-dependent apoptosis.

The combination of IACS-010759 and venetoclax has also shown in vivo efficacy in AML models. Furthermore, IACS-010759 has demonstrated synergy with BH3-mimetic compounds that inhibit either BCL2 or Mcl-1 in MYC-associated B-cell lymphoma, allowing context-dependent killing of lymphoma cell lines. Specifically, IACS-010759 and the BCL2 inhibitor venetoclax effectively cooperated against MYC/BCL2 double-hit lymphoma in a xenograft model. In BCL2-negative, MYC-translocated lymphoma cell lines, the cytotoxic activity of IACS-010759 was potentiated by the Mcl-1 inhibitor S63845. These findings suggest that combining an OXPHOS inhibitor with select BH3-mimetic drugs provides a novel therapeutic principle against aggressive, MYC-associated DLBCL variants.

Preclinical Data on IACS-010759 and Venetoclax Combination in AML:

Model TypeIACS-010759 AloneVenetoclax AloneCombination (IACS-010759 + Venetoclax)OutcomeSource
OXPHOS-reliant AML cell linesInhibits growthInduces apoptosisSynergistic apoptosis inductionEnhanced cell death
Primary AML patient samplesInhibits growthInduces apoptosisSynergistic apoptosis inductionEnhanced cell death
Leukemia progenitor cellsTargetsTargetsCooperative targetingEnhanced targeting
AML xenograft mouse modelProlonged survivalNot specifiedFurther enhanced survivalImproved in vivo efficacy

Investigation of Combination with Immune Checkpoint Inhibitors in Preclinical Models

The provided search results offer limited direct information on preclinical investigations specifically combining this compound with immune checkpoint inhibitors. However, one source mentions that studies have shown metformin (B114582) can affect the immune microenvironment and increase the activity and infiltration of CD8+ cytotoxic T lymphocytes, implying that OXPHOS inhibitors could be combined with immune checkpoint inhibitors. Another source discusses how immune checkpoint blockade has transformed cancer treatment but notes that not all patients benefit, highlighting the need for combination strategies. While the rationale for such combinations might exist, concrete preclinical data on this compound specifically with immune checkpoint inhibitors were not prominently featured in the search results.

Strategies for Enhancing Therapeutic Index in Preclinical Settings

Strategies for enhancing the therapeutic index of this compound in preclinical settings primarily revolve around identifying synergistic combinations that allow for lower, less toxic doses of this compound while maintaining or enhancing anti-tumor efficacy. The narrow therapeutic index observed in early clinical trials, with dose-limiting toxicities like elevated blood lactate (B86563) and neurotoxicity, underscores the importance of this approach.

Preclinical data suggest that combining IACS-010759 with agents that target complementary vulnerabilities or resistance mechanisms can improve outcomes. Examples include:

Combination with DYRK1A inhibitors in liver cancer: This combination leverages a synthetic lethal interaction and activates a pro-apoptotic signaling pathway, potentially allowing for lower doses of IACS-010759.

Combination with Ibrutinib (or other agents) in MCL: By targeting the OXPHOS dependency in ibrutinib-resistant cells, combinations can overcome a key resistance mechanism. Synergy with CDK9 inhibition also presents an avenue to enhance efficacy and potentially improve the therapeutic index in MCL.

Combination with BH3 mimetics (e.g., Venetoclax): This combination exploits the reliance of certain cancers, like AML and MYC-associated lymphoma, on both OXPHOS and anti-apoptotic proteins, leading to synergistic cell death and potentially a better therapeutic index.

Combination with FLT3 inhibitors (e.g., AC220) in AML: A novel synergy between IACS-010759 and the FLT3 inhibitor AC220 has been identified, leading to significant disruption of cell metabolism in AML cells regardless of FLT3 mutation status. This metabolic disruption could allow for reduced doses of each agent while maintaining efficacy.

Combination with ROCK inhibitors (e.g., KD025): In SMARCA4-mutant cancer cells, dual inhibition of ROCK1/2 and OXPHOS with KD025 and this compound has shown synergistic anti-tumor activity in xenograft models. This combination overcomes metabolic adaptation to OXPHOS inhibition.

These preclinical combination strategies aim to exploit specific tumor vulnerabilities and resistance mechanisms, allowing for potentially lower, better-tolerated doses of this compound while achieving enhanced anti-tumor effects, thus improving the therapeutic index.

Advanced Research Methodologies and Translational Insights for Iacs 10759

High-Throughput Drug Screening for Synergistic Agents

High-throughput screening (HTS) has been utilized to identify therapeutic agents that synergize with IACS-10759, aiming to enhance its anti-tumor activity and overcome potential resistance mechanisms . This involves testing this compound in combination with large libraries of approved and investigational drugs across various cancer cell lines .

One study employed a two-step screening platform combining primary cell viability screening with a secondary metabolomics-based phenotypic screening to find synergistic drug combinations for acute myeloid leukemia (AML) cells . Screening a library of 284 drugs in combination with IACS-010759 identified a novel synergy between IACS-010759 and the FLT3 inhibitor AC220 (quizartinib) in AML cells . This synergy was validated by ATP bioluminescence and apoptosis assays . Another study using combinatorial drug screening identified the ROCK inhibitor KD025 (Belumosudil) as highly synergistic with this compound in SMARCA4-mutant lung cancer cell lines . This combination completely suppressed cell growth in these cell lines, while individual drug exposure had minimal effect at the doses examined . Synergy was also observed with other clinically available OXPHOS inhibitors when combined with KD025 .

These screenings often utilize metrics like the Bliss independence model to quantify synergism .

Quantitative Metabolic Flux Analysis (e.g., Stable Isotope Tracing)

Quantitative metabolic flux analysis (MFA), particularly using stable isotope tracing, is a powerful tool to investigate how this compound affects cellular metabolism and to understand the metabolic basis of its efficacy and synergy . Stable isotope tracing involves labeling specific atoms (e.g., 13C, 15N) in metabolic substrates and tracking their flow through biochemical pathways using techniques like mass spectrometry (MS) .

In-depth stable isotope tracer metabolic flux analysis revealed that the synergistic effect of IACS-010759 and AC220 in AML cells was due to a synergistic reduction in glucose and glutamine enrichment in glycolysis and the TCA cycle . This led to impaired energy production and de novo nucleotide biosynthesis . Metabolic profiling has also indicated that the combination of Belumasudil (KD025) and this compound induces profound energetic stress, primarily because ROCK inhibition suppresses the adaptive increase in glycolysis typically observed upon OXPHOS inhibition by impeding glucose uptake . IACS-010759 treatment has been shown to decrease intracellular ribonucleotide triphosphate pools in chronic lymphocytic leukemia (CLL) cells . In RTS osteoblasts, IACS-010759 impaired cell proliferation and induced senescence, while metabolic analysis showed decreased MAPK signaling and cell cycle associated genes and increased H19 and ribosomal protein genes .

Proteomic and Phosphoproteomic Profiling for Pathway Deconvolution

Proteomic and phosphoproteomic profiling are employed to gain a deeper understanding of the molecular mechanisms underlying the effects of this compound and its combinations . These techniques allow for the global analysis of protein abundance and phosphorylation status, providing insights into affected signaling pathways.

Comprehensive proteomics and phosphoproteomics profiling studies have been conducted to identify the primary biochemical targets of combination treatments involving this compound . While single-agent treatments with this compound or KD025 had minimal impact on the phosphoproteome, their combined treatment resulted in a remarkable rewiring of cellular signaling pathways . Detailed pathway analysis revealed a prominent down-regulation of cell cycle-related pathways . Phosphorylation site motif analysis across the altered phosphoproteome identified major direct and indirect substrates of ROCK kinase signaling and AMPK that might serve as key nodes for signal propagation . Quantitative proteomics and kinase activity analysis of the global phosphoproteome by TMT mass spectrometry have identified significant cross-talk between the energy sensor AMPK and several Rho/ROCK GTPase signaling substrates involved in actin cytoskeleton dynamics and cell cycle progression in the context of this compound and Belumasudil combination .

CRISPR-Based Genetic Screens for Identifying Vulnerabilities and Resistance Genes

CRISPR-based genetic screens are powerful tools for systematically identifying genes whose modulation affects cellular sensitivity or resistance to this compound . These screens can reveal intrinsic vulnerabilities that make cells more susceptible to OXPHOS inhibition or identify mechanisms of acquired resistance.

Functional genomic screens utilizing CRISPR-Cas9 libraries targeting genes with available FDA-approved therapeutics (FDAome) have been employed in genetically defined lung cancer cell lines to identify agents that synergize with this compound . Using low doses of this compound, these screens identified ROCK1/2 kinases as top validated hits . A kinome-based CRISPR screen also found that knockout of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) synergizes with IACS-010759 in liver cancer cells . This synergy is linked to the activation of TGF-β signaling . CRISPR-Cas9 screens have also indicated that targeting OXPHOS could be a strategy for stratifying patients for therapy or overcoming treatment resistance in colorectal cancer cells .

Advanced Preclinical Model Development and Application

Advanced preclinical models, including zebrafish xenografts and various mouse xenograft models (orthotopic and subcutaneous), are essential for evaluating the in vivo efficacy of this compound and its combinations, as well as understanding its effects within a more complex tumor microenvironment .

Zebrafish xenograft models offer several advantages, including their transparency, which allows for real-time imaging of tumor growth and response, and their suitability for higher-throughput screening compared to mouse models. IACS-010759 has been shown to suppress tumor growth in zebrafish xenograft models of high-risk neuroblastoma . Specifically, IACS-010759 significantly suppressed the growth of MYCN-driven neuroblastoma in zebrafish models .

Mouse xenograft models, both subcutaneous (tumors implanted under the skin) and orthotopic (tumors implanted in the corresponding organ), are widely used to assess the in vivo anti-tumor activity of this compound.

This compound has demonstrated significant efficacy in various mouse xenograft models. In AML orthotopic xenografts, daily oral dosing with this compound extended median survival . For example, in one AML orthotopic xenograft model, this compound extended median survival to 70 days from 18 days in control animals . IACS-010759 also suppressed tumor growth in mouse xenograft models of high-risk neuroblastoma . In a glycolysis-deficient xenograft model, this compound caused robust tumor regression, while having no effect in the same model when glycolysis was restored . Studies in SMARCA4-mutant lung cancer models have shown synergistic anti-tumor activity of this compound in combination with Belumasudil in multiple mouse xenograft and human patient-derived xenograft (PDX) models . IACS-010759 has also shown efficacy in ER+ breast cancer PDX models, significantly inhibiting tumor growth . In an intracranial melanoma xenograft model, IACS-010759 significantly improved survival and inhibited brain metastasis formation . Subcutaneous xenograft models have also been used to evaluate this compound, showing tumor regression in NB-1 subcutaneous xenografts at certain doses . Studies using orthotopic glioblastoma, subcutaneous non-small cell lung cancer, and orthotopic melanoma models have quantified the reversal of consumptive hypoxia by IACS-010759 treatment using PET imaging .

Preclinical data from these models have been instrumental in advancing IACS-010759 towards clinical evaluation .

Preclinical Efficacy Data Examples:

Model TypeCancer TypeTreatmentKey FindingSource
Orthotopic XenograftAMLThis compound (15 mg/kg daily oral)Extended median survival from 18 to 70 days.
XenograftHigh-Risk NeuroblastomaIACS-010759Suppressed tumor growth.
Glycolysis-Deficient XenograftVarious (model-dependent)This compoundRobust tumor regression.
Mouse Xenograft & PDXSMARCA4-mutant Lung CancerThis compound + BelumasudilSynergistic anti-tumor activity.
PDXER+ Breast CancerIACS-010759 (10 mg/kg oral, 5 days/week)Significantly inhibited tumor growth.
Intracranial XenograftMelanomaIACS-010759 (5 mg/kg oral, daily)Improved survival, inhibited brain metastasis.
Subcutaneous XenograftNB-1 (PGD-null)IACS-010759 (5, 10 mg/kg/day oral)Tumor regression at 5 and 10 mg/kg doses.
Orthotopic/SubcutaneousGlioblastoma, NSCLC, MelanomaIACS-010759 (10 mg/kg MTD)Reversed consumptive hypoxia (measured by [18F]FAZA PET).

Organoid and 3D Cell Culture Systems

Organoid and 3D cell culture systems offer more physiologically relevant models compared to traditional 2D monolayer cultures, better mimicking the in vivo tumor microenvironment, including cell-to-cell interactions and oxygen availability. These models are valuable for studying the effects of OXPHOS inhibition by this compound and assessing metabolic adaptations.

Studies using 3D cell cultures have shown that inhibition of OXPHOS by this compound can induce a metabolic shift from oxygen consumption through OXPHOS towards increased glycolysis, indicated by increased acidification and glucose uptake. This metabolic rewiring and the reduction of diffusion-limited tumor hypoxia observed in 3D cell culture models treated with this compound suggest potential benefits for combination therapies aimed at overcoming resistance mechanisms. Organoids, specifically patient-derived organoids (PDOs), are increasingly used for high-throughput drug screening and personalized medicine, offering a platform to evaluate the efficacy of this compound in a context that preserves patient-specific tumor characteristics and heterogeneity.

Identification and Validation of Biomarkers for Response Prediction

Identifying and validating biomarkers is critical for predicting response to this compound and stratifying patients who are most likely to benefit from treatment. Research has focused on both metabolic and molecular markers.

Metabolic Biomarkers (e.g., Lactate (B86563), Aspartate, OXPHOS activity)

Metabolic biomarkers provide insights into the cellular energy state and metabolic dependencies, which are directly impacted by this compound's inhibition of OXPHOS.

Lactate: Inhibition of OXPHOS by this compound can lead to a compensatory increase in glycolysis, resulting in elevated lactate levels. While increased lactate secretion can be a key adverse effect of OXPHOS inhibition, studies have shown that in combination therapies, the increase in lactate levels can be blocked, which is promising for improving tolerability. Urine lactate is also being explored as a potential biomarker of this compound activity in clinical trials.

Aspartate: this compound-mediated inhibition of OXPHOS can lead to reduced aspartate production, which is crucial for nucleotide biosynthesis. Reduced aspartate levels contribute to the anti-proliferative effects of this compound, particularly in OXPHOS-reliant tumors. Measuring aspartate levels in leukemia cells has been shown to be a pharmacodynamic biomarker modulated by this compound treatment.

OXPHOS activity: High baseline OXPHOS activity has been correlated with sensitivity to this compound in various cancer models, including triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML). Assays measuring oxygen consumption rate (OCR), a direct indicator of OXPHOS activity, are used to evaluate the effectiveness of this compound in inhibiting cellular respiration.

Table 1: Metabolic Biomarkers and this compound Activity

BiomarkerRelevance to this compoundObserved Effect of this compoundResearch Context
LactateIndicator of glycolytic compensationIncreased (can be blocked in combination)Preclinical studies, potential clinical biomarker
AspartateEssential for nucleotide biosynthesis, linked to cell deathReducedPreclinical studies (e.g., AML cells)
OXPHOS activityDirect target of this compound, linked to sensitivityDecreased (measured by OCR), higher baseline linked to responsePreclinical studies (cell lines, PDXs)

Molecular Biomarkers (e.g., p-AMPK, gene expression profiles)

Molecular biomarkers provide insights into the signaling pathways and genetic characteristics that influence sensitivity or resistance to this compound.

p-AMPK: Activation of AMP-activated protein kinase (AMPK), indicated by its phosphorylation (p-AMPK), can occur in response to energy depletion caused by OXPHOS inhibition. Increased levels of phosphorylated AMPK have been observed with this compound treatment, suggesting that in sensitive models, ATP deficiencies induced by OXPHOS inhibition are not fully compensated for by alternative mechanisms. p-AMPK has been suggested as a putative biomarker of the anti-leukemia activity of this compound.

Gene expression profiles: Analysis of gene expression profiles can identify genetic signatures associated with sensitivity or resistance to this compound. In TNBC, higher expression of protein-coding mitochondrial genes was found in patient-derived xenografts (PDXs) more sensitive to this compound. Gene expression changes, along with markers of differentiation, are being explored as pharmacodynamic biomarkers to assess the biology of response in clinical samples. Specific gene targets sensitive to OXPHOS inhibition have been identified through gene screening in SMARCA4-mutant lung cancer cell lines.

Table 2: Molecular Biomarkers and this compound Activity

BiomarkerRelevance to this compoundObserved Effect of this compoundResearch Context
p-AMPKIndicator of energy stress responseIncreased phosphorylationPreclinical studies (e.g., AML, TNBC cells)
Gene expression profilesAssociated with sensitivity/resistance, metabolic dependenciesHigher mitochondrial gene expression in sensitive models Preclinical studies (PDXs), potential clinical utility

Integrated Multi-Omics Approaches in Preclinical Research

Integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological changes induced by this compound and help identify vulnerabilities and biomarkers.

Multi-omics analyses, including DNA sequencing, RNA sequencing, and DNA methylation, combined with pharmacological and genetic screens, have been used to identify pediatric-specific treatment opportunities and biomarkers, providing insight into pathway vulnerabilities in molecularly defined pediatric tumor classes. Metabolomics-based phenotypic screening platforms have been employed to identify synergistic drug combinations with this compound, such as the combination with FLT3 inhibitor AC220 in AML cells. Metabolic flux analysis using labeled glucose and glutamine in conjunction with multi-omics data helps to investigate the mechanisms underlying drug synergy and the impact of this compound on central carbon metabolism. This integrated approach allows for a deeper understanding of the complex metabolic and molecular rewiring that occurs upon OXPHOS inhibition and aids in the rational design of combination therapies and the identification of predictive biomarkers.

Future Directions and Emerging Research Avenues for Iacs 10759

Deeper Elucidation of IACS-10759 Binding Interactions and Allosteric Modulation

While this compound is known to inhibit mitochondrial complex I, the precise details of its binding interactions and potential allosteric modulation effects warrant further investigation. Research indicates that this compound inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I at low nanomolar concentrations. The exact subunit that this compound binds to is currently under investigation. A more comprehensive understanding of these molecular interactions could facilitate the design of next-generation inhibitors with improved potency, selectivity, and potentially reduced off-target effects. Studies exploring allosteric modulation could reveal ways to enhance this compound's inhibitory activity or influence downstream metabolic pathways.

Investigation of this compound in Novel Preclinical Disease Contexts and Therapeutic Targets

Beyond its initial focus on acute myeloid leukemia (AML) and certain solid tumors with metabolic dependencies, future research will likely explore the efficacy of this compound in a wider range of preclinical disease models. Given its mechanism of inhibiting OXPHOS, which is crucial for the survival of various cell types, this compound could potentially be effective in other cancers or diseases where mitochondrial metabolism plays a critical role. Preclinical data suggests activity in models of brain cancer, neuroblastoma, mantle cell lymphoma (MCL), pancreatic cancer, ovarian cancer, triple-negative breast cancer (TNBC), non-small-cell lung cancer (NSCLC), and prostate cancer. Further studies are needed to identify specific subtypes or contexts within these diseases that are particularly vulnerable to complex I inhibition. For instance, research is exploring its activity in ibrutinib-resistant MCL and chemotherapy-resistant TNBC. Investigations into its effects on cancer stem cells, which often rely on OXPHOS, represent another important avenue.

Comprehensive Characterization of Adaptive Resistance Mechanisms and Counter-Strategies

As with many targeted therapies, the development of adaptive resistance is a significant challenge for OXPHOS inhibitors like this compound. Research has shown that cancer cells can adapt to OXPHOS inhibition by upregulating glycolysis as a compensatory mechanism to maintain ATP levels and redox balance. Future studies are crucial to comprehensively characterize the molecular mechanisms underlying this metabolic reprogramming and other potential resistance pathways. Identifying biomarkers that predict sensitivity or resistance to this compound is also a key area of research. Developing counter-strategies, such as combining this compound with glycolysis inhibitors or other targeted agents that can circumvent resistance mechanisms, is a major focus. Preclinical studies investigating combinations with agents like 2-deoxy-D-glucose (2DG), FLT3 inhibitors (e.g., AC220), CDK9 inhibitors (e.g., AZD4573), and ROCK inhibitors (e.g., KD025) have shown promise in overcoming resistance and enhancing anti-tumor activity.

Exploration of Structure-Activity Relationships for Next-Generation Complex I Inhibitors

Further exploration of the structure-activity relationships (SAR) of this compound and related compounds is essential for designing next-generation complex I inhibitors with improved pharmacological properties. This includes optimizing potency, selectivity, pharmacokinetic profiles, and reducing potential off-target toxicities that have been observed with some mitochondrial inhibitors. Medicinal chemistry efforts will aim to identify structural modifications that can enhance efficacy in specific tumor types, improve oral bioavailability, and potentially overcome efflux mechanisms that contribute to resistance.

Integration of this compound with Novel Drug Delivery Systems in Preclinical Models

Exploring novel drug delivery systems for this compound in preclinical models could help improve its therapeutic index by enhancing tumor-specific accumulation and reducing systemic exposure. Strategies such as nanoparticle formulations, liposomal encapsulation, or targeted delivery systems could potentially minimize off-target effects on healthy tissues, particularly those highly dependent on OXPHOS like the heart and central nervous system. This could allow for higher drug concentrations at the tumor site, potentially increasing efficacy and overcoming resistance.

Advanced Computational Modeling for Predicting this compound Interactions and Efficacy

Advanced computational modeling techniques, including molecular dynamics simulations, docking studies, and systems biology approaches, can play a significant role in predicting this compound's interactions with complex I and other cellular targets. These models can help to refine the understanding of binding mechanisms, identify potential off-target interactions, and predict the efficacy of this compound in different metabolic contexts. Computational approaches can also aid in the design of new compounds with desired properties and in identifying patient populations most likely to respond to treatment based on their metabolic profiles.

Repurposing or Novel Applications Beyond Oncology Research

While the primary focus of this compound research has been oncology, its mechanism of inhibiting mitochondrial complex I suggests potential applications in other diseases where mitochondrial dysfunction or altered energy metabolism plays a role. Future research could explore repurposing this compound or developing related compounds for conditions such as neurodegenerative diseases, metabolic disorders, or infectious diseases, provided that selectivity and safety can be ensured for these indications.

Q & A

Q. What is the mechanism of action of IACS-10759 in targeting cancer cell metabolism?

this compound is a potent and selective inhibitor of oxidative phosphorylation (OXPHOS) that targets mitochondrial complex I (NADH:ubiquinone oxidoreductase). It disrupts ATP production by blocking the electron transport chain, leading to reduced oxygen consumption (OCR) and NAD+ regeneration. This metabolic disruption starves cancer cells of energy and biosynthetic precursors, particularly in tumors reliant on OXPHOS. Methodologically, its efficacy is validated via mitochondrial isolation assays, OCR measurements (e.g., Seahorse XF Analyzer), and quantification of NADH/NAD+ ratios .

Q. How is the inhibitory potency of this compound quantified in vitro?

The half-maximal inhibitory concentration (IC50) of this compound for complex I is determined using isolated mitochondria or intact cells. Key assays include:

  • ATP production assays via luminescence-based kits.
  • OCR measurements to evaluate mitochondrial respiration.
  • Immunoprecipitation studies to assess NADH-to-NAD+ conversion in purified complex I. IC50 values are typically <10 nM, with dose-response curves generated across multiple cell lines to confirm selectivity .

Q. What preclinical models are used to evaluate this compound’s antitumor efficacy?

Researchers employ xenograft models (e.g., NB-1 neuroblastoma, SMARCA4-mutated lung cancer) to study tumor regression. Efficacy is measured by tumor volume reduction, metabolic profiling (e.g., glucose uptake via FDG-PET), and survival analysis. For example, this compound (5 mg/kg orally) induced significant tumor regression in glycolytic-defective models, while sparing normal tissues .

Advanced Research Questions

Q. How can researchers design studies to evaluate this compound in overcoming chemotherapy resistance?

Sequential therapy models are critical. For triple-negative breast cancer (TNBC), chemotherapy-resistant patient-derived xenografts (PDX) are treated with this compound post-chemotherapy to exploit metabolic vulnerabilities. Synergy is assessed via tumor growth delay, RNA-seq (to identify OXPHOS upregulation), and metabolomics (e.g., lactate/pyruvate ratios). This approach revealed that this compound prevents metabolic adaptation, extending progression-free survival .

Q. What methodologies validate the pharmacokinetic (PK) properties of this compound?

PK studies in preclinical species (mice, rats, dogs) use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for plasma quantification. Key parameters include:

  • Oral bioavailability (>90% in rodents).
  • Plasma clearance (moderate, species-dependent).
  • Half-life (prolonged, enabling once-daily dosing). Validation follows FDA guidelines, ensuring linearity (0.05–50 ng/mL), precision (CV <15%), and recovery .

Q. How do metabolic adaptations influence combinatorial targeting of OXPHOS and other pathways?

Cancer cells upregulate glycolysis upon OXPHOS inhibition. To counteract this, researchers combine this compound with ROCK inhibitors (e.g., Belumasudil), which block glycolytic adaptation. Methodologies include:

  • C13-glucose tracing to quantify glycolytic flux.
  • Steady-state metabolomics (e.g., LC-MS) to identify metabolite depletion.
  • In vivo efficacy testing (low-dose this compound + ROCK inhibitor) to assess tumor growth suppression. This dual targeting induces lethal energy stress .

Q. What analytical techniques are critical for quantifying this compound in clinical trials?

Clinical PK analysis employs LC-MS/MS with MRM transitions (m/z 563.1 → 172.1 for this compound). Key steps include:

  • Sample preparation : Protein precipitation in plasma.
  • Chromatography : Reverse-phase columns (retention time ~1.5 min).
  • Validation : Linearity (0.05–50 ng/mL), intra-/inter-day precision, and matrix effect evaluation. This ensures accurate dose-response correlations in Phase I trials .

Q. How are genetic dependencies identified for this compound sensitivity?

Functional genomics screens (e.g., CRISPR-Cas9) pinpoint genes like SMARCA4, whose loss increases OXPHOS dependency. Researchers validate findings via:

  • RNAi knockdown in isogenic cell lines.
  • Metabolic flux analysis (Seahorse) to confirm OXPHOS reliance.
  • Patient-derived models (e.g., SMARCA4-deficient lung cancer PDX) to correlate genetic status with drug response .

Methodological Considerations

  • Experimental Design : Use orthogonal assays (OCR, ATP, NADH/NAD+) to confirm OXPHOS inhibition.
  • Data Contradictions : Address inter-tumor heterogeneity by stratifying models based on metabolic gene expression (e.g., ACLY, IDH1).
  • Clinical Translation : Incorporate pharmacodynamic biomarkers (e.g., circulating tumor DNA, FDG-PET) to monitor target engagement in trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.